molecular formula C16H10O B7796919 1-Hydroxypyrene CAS No. 63021-84-1

1-Hydroxypyrene

Cat. No.: B7796919
CAS No.: 63021-84-1
M. Wt: 218.25 g/mol
InChI Key: BIJNHUAPTJVVNQ-UHFFFAOYSA-N
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Description

1-Hydroxypyrene, also known as pyren-1-ol, is a hydroxylated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is a human metabolite and can be found in the urine of individuals exposed to air pollution. This compound is often used as a biomarker for exposure to PAHs, which are environmental pollutants resulting from incomplete combustion of organic materials .

Mechanism of Action

Target of Action

1-Hydroxypyrene (1-OHP) is a metabolite of pyrene . It primarily targets the Cytochrome P450 1A2 , a group of heme-thiolate monooxygenases . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body .

Mode of Action

This compound interacts with its target, Cytochrome P450 1A2, to undergo biotransformation . This process involves the conversion of this compound into reactive epoxides . These epoxides are highly reactive, mutagenic, and carcinogenic compounds .

Biochemical Pathways

The biochemical pathway of this compound involves the metabolism of pyrene . A strain of Mycobacterium sp. isolated from mangrove sediments has been found to produce this compound during the degradation of pyrene . This indicates that this compound is a part of the pyrene degradation pathway.

Pharmacokinetics

This compound is absorbed in the body and then metabolized to form reactive epoxides . These epoxides are then excreted out of the body . The urinary excretion of this compound is considered a reliable biomarker for total Polycyclic Aromatic Hydrocarbons (PAHs) exposure .

Result of Action

The result of this compound’s action is the formation of reactive epoxides . These epoxides are mutagenic and carcinogenic, indicating that exposure to this compound can potentially lead to mutagenic and carcinogenic effects .

Action Environment

This compound is found in the urine of outdoor workers exposed to air pollution . This suggests that environmental factors such as air pollution can influence the action, efficacy, and stability of this compound . Moreover, it has been suggested that this compound may be a useful biomarker to assess inflammation and oxidative stress induced by PAH exposure .

Biochemical Analysis

Biochemical Properties

1-Hydroxypyrene interacts with various enzymes and proteins. For instance, it has been found to interact with bovine serum albumin, a transport protein . This interaction occurs through a mixed static and dynamic quenching mechanism, suggesting that this compound can bind to proteins and potentially influence their function .

Cellular Effects

This compound can have various effects on cells. It has been suggested as a useful biomarker to assess inflammation and oxidative stress induced by PAH exposure

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteins such as bovine serum albumin. The binding of this compound to this protein is dominated by van der Waals forces . This interaction can induce conformational transitions in the protein, potentially influencing its function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that this compound can break down in the human body and be excreted within 24 hours

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, urinary this compound is a metabolite of pyrene when given orally to pigs

Metabolic Pathways

This compound is involved in the metabolic pathways of PAHs. It is a metabolite of pyrene and can be produced during the degradation of pyrene

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It has been found in the urine of individuals exposed to air pollution, suggesting that it can be transported out of cells and excreted from the body

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of aluminum trichloride as a catalyst, followed by hydrolysis to yield this compound . Another method involves the reaction of 1-alkoxy pyrene with alkyl mercaptan and a strong base at temperatures between 50-120°C, followed by extraction and purification steps to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient extraction and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form pyrene-1,6-dione using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can convert this compound to pyrene using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted pyrene derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent hydrocarbon, pyrene.

Scientific Research Applications

1-Hydroxypyrene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Pyrenecarboxylic acid
  • 1-Pyrenemethanol
  • 2-Hydroxyfluorene
  • 1-Aminopyrene

Comparison: 1-Hydroxypyrene is unique among these compounds due to its specific hydroxyl group position, which influences its chemical reactivity and biological interactions. For instance, 2-hydroxyfluorene has a similar structure but differs in the position of the hydroxyl group, affecting its metabolic pathways and applications .

Properties

IUPAC Name

pyren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJNHUAPTJVVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038298
Record name 1-Hydroxypyrene
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Hydroxypyrene
Source Human Metabolome Database (HMDB)
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CAS No.

5315-79-7, 63021-84-1
Record name 1-Hydroxypyrene
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Record name 1-Hydroxypyrene
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Record name Pyrenol
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Record name 1-HYDROXYPYRENE
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Record name 1-HYDROXYPYRENE
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Record name 1-Hydroxypyrene
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Melting Point

180 °C
Record name 1-Hydroxypyrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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